![molecular formula C14H12F3NO B3009793 3-[2-(Difluoromethoxy)-3-fluorophenyl]-5-methylaniline CAS No. 2580240-01-1](/img/structure/B3009793.png)
3-[2-(Difluoromethoxy)-3-fluorophenyl]-5-methylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[2-(Difluoromethoxy)-3-fluorophenyl]-5-methylaniline is an organic compound that features a difluoromethoxy group, a fluorophenyl group, and a methylaniline group
Vorbereitungsmethoden
The synthesis of 3-[2-(Difluoromethoxy)-3-fluorophenyl]-5-methylaniline typically involves multiple steps. One common method involves the difluoromethylation of a precursor compound. This process can be achieved through various routes, including metal-mediated stepwise difluoromethylation reactions . The reaction conditions often involve the use of difluoromethylation reagents and catalysts to facilitate the formation of the desired product.
Analyse Chemischer Reaktionen
3-[2-(Difluoromethoxy)-3-fluorophenyl]-5-methylaniline undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be performed using suitable reducing agents to yield different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where one or more substituents are replaced by other groups.
Wissenschaftliche Forschungsanwendungen
3-[2-(Difluoromethoxy)-3-fluorophenyl]-5-methylaniline has several scientific research applications:
Biology: The compound’s unique properties make it a valuable tool in biological research, especially in studies involving fluorinated compounds.
Wirkmechanismus
The mechanism of action of 3-[2-(Difluoromethoxy)-3-fluorophenyl]-5-methylaniline involves its interaction with molecular targets and pathways. The difluoromethoxy and fluorophenyl groups play a crucial role in its reactivity and binding affinity. These groups can form hydrogen bonds and other interactions with target molecules, influencing the compound’s biological activity .
Vergleich Mit ähnlichen Verbindungen
3-[2-(Difluoromethoxy)-3-fluorophenyl]-5-methylaniline can be compared with other similar compounds, such as:
Difluoromethoxylated Ketones: These compounds also contain difluoromethoxy groups and are used in the synthesis of nitrogen-containing heterocycles.
Trifluoromethylated Compounds: These compounds have similar fluorinated groups but differ in their chemical properties and applications.
Eigenschaften
IUPAC Name |
3-[2-(difluoromethoxy)-3-fluorophenyl]-5-methylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3NO/c1-8-5-9(7-10(18)6-8)11-3-2-4-12(15)13(11)19-14(16)17/h2-7,14H,18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTPDHPFSVCRXSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N)C2=C(C(=CC=C2)F)OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
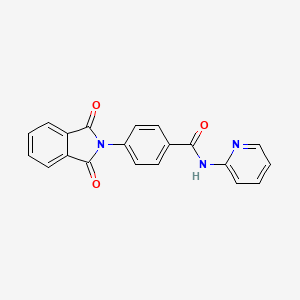
![4-[2-(4-Methoxy-4-methylpentan-2-ylidene)hydrazin-1-yl]-2,6-dimethylpyrimidine](/img/structure/B3009713.png)
![N-[2-(2-methoxyphenyl)ethyl]-1H-indazole-3-carboxamide](/img/structure/B3009714.png)
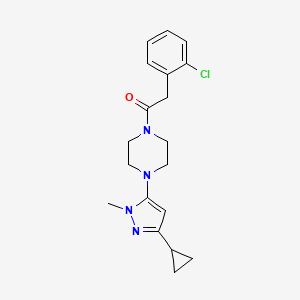
![1-[2-(Difluoromethoxy)benzoyl]piperazine](/img/structure/B3009718.png)
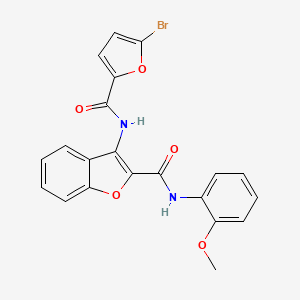
![N-(2-(benzo[d][1,3]dioxole-5-carbonyl)benzofuran-3-yl)-2-methoxybenzamide](/img/structure/B3009721.png)
![2-(benzylthio)-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B3009722.png)
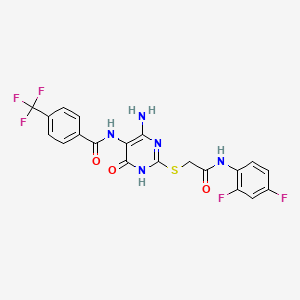
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[3-(2-methoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B3009726.png)
![2-(6-(tert-Butoxycarbonyl)-6-azaspiro[3.4]octan-7-yl)acetic acid](/img/structure/B3009727.png)
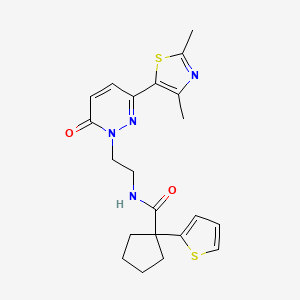
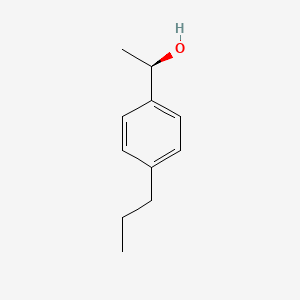
![1,10-Bis[2-[(4-methylphenyl)sulfonyl]hydrazide]-decanedioic acid](/img/structure/B3009733.png)
